molecular formula C22H27N3O4 B2787095 N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 899955-39-6

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Katalognummer B2787095
CAS-Nummer: 899955-39-6
Molekulargewicht: 397.475
InChI-Schlüssel: AGCYIIPADLVLLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorders, addiction, and anxiety.

Wirkmechanismus

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the mGluR5, this compound reduces the activation of the receptor, which in turn reduces the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic transmission and plasticity. This leads to a reduction in neuronal excitability and an improvement in cognitive function and behavioral outcomes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of the mGluR5 in the hippocampus, a brain region that is involved in learning and memory. This compound has also been shown to reduce the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the regulation of synaptic plasticity and neuronal survival. Additionally, this compound has been shown to reduce the levels of oxidative stress markers in the brain, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the mGluR5, which allows for the specific targeting of this receptor. Another advantage is that it has been extensively studied in animal models, which allows for the translation of these findings to human studies. However, one limitation is that it has a short half-life, which may require frequent dosing in animal studies. Additionally, this compound has been shown to have off-target effects on other receptors, such as the mGluR1 and the sigma-1 receptor, which may complicate its interpretation in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is to develop more selective and potent antagonists of the mGluR5, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, future studies could investigate the molecular mechanisms underlying the effects of this compound on synaptic plasticity and neuronal excitability, which may provide insights into the pathophysiology of neurological and psychiatric disorders.

Synthesemethoden

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can be synthesized using a multi-step process. The first step involves the preparation of 3-methoxyphenyl acetic acid, which is then converted into 3-methoxyphenyl ethyl bromide. The second step involves the reaction of 2-morpholino-2-(p-tolyl)ethylamine with the 3-methoxyphenyl ethyl bromide to form N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)acetamide. The final step involves the conversion of the acetamide into oxalamide using oxalyl chloride and triethylamine. The resulting this compound is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism-like behaviors. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, such as cocaine and alcohol addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders.

Eigenschaften

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-6-8-17(9-7-16)20(25-10-12-29-13-11-25)15-23-21(26)22(27)24-18-4-3-5-19(14-18)28-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCYIIPADLVLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.